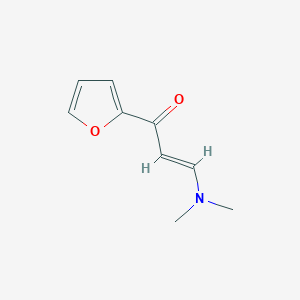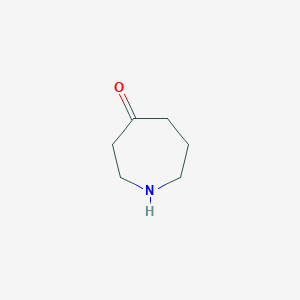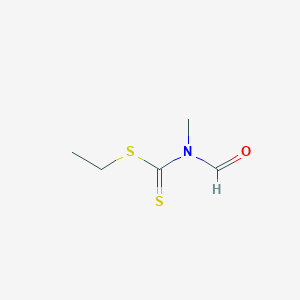
Ethyl N-methyl-N-formyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-methyl-N-formyldithiocarbamate, also known as EMDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. EMDTC is a dithiocarbamate derivative that has been synthesized and studied for its potential use in various applications, including as a pesticide, herbicide, and fungicide.
Mecanismo De Acción
The mechanism of action of Ethyl N-methyl-N-formyldithiocarbamate is not fully understood. However, it is believed that this compound exerts its bioactive properties through the formation of complexes with metal ions, which can result in the inhibition of metal-dependent enzymes. This compound has also been shown to exhibit antioxidant and antimicrobial properties, which may be attributed to its ability to scavenge free radicals and inhibit bacterial growth.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and antimicrobial properties, which may be beneficial for the treatment of various diseases. This compound has also been shown to have anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases. Furthermore, this compound has been shown to have antitumor properties, which may be useful for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-methyl-N-formyldithiocarbamate has several advantages for lab experiments. It is a stable compound that can be synthesized easily and efficiently. This compound can also be purified easily using various analytical techniques. However, there are some limitations to using this compound in lab experiments. It is a toxic compound that requires proper handling and disposal. In addition, this compound can be unstable in some conditions, which may affect its bioactivity.
Direcciones Futuras
There are several future directions for the study of Ethyl N-methyl-N-formyldithiocarbamate. One potential direction is to investigate its potential use as a plant growth regulator. This compound has been shown to have bioactive properties that may be useful for improving crop yield and quality. Another potential direction is to investigate its potential use as a bioactive agent for the treatment of various diseases. This compound has been shown to have antioxidant, antimicrobial, anti-inflammatory, and antitumor properties, which may be useful for the treatment of various diseases. Furthermore, the development of new synthesis methods and purification techniques for this compound may lead to the discovery of new bioactive compounds.
Métodos De Síntesis
Ethyl N-methyl-N-formyldithiocarbamate can be synthesized through a simple and efficient method using the reaction of ethyl isocyanate and sodium dimethyldithiocarbamate. The reaction yields this compound as a yellow crystalline solid with a melting point of 70-72°C. The purity of the synthesized this compound can be determined through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Ethyl N-methyl-N-formyldithiocarbamate has been extensively studied for its potential use in various scientific research applications. It has been used as a chelating agent for the removal of heavy metals from water and soil. This compound has also been studied for its potential use as a corrosion inhibitor in metal surfaces. In addition, this compound has been investigated for its potential use as a bioactive agent due to its antioxidant and antimicrobial properties. Furthermore, this compound has been studied for its potential use as a plant growth regulator.
Propiedades
Número CAS |
102127-59-3 |
|---|---|
Fórmula molecular |
C5H9NOS2 |
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
ethyl N-formyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C5H9NOS2/c1-3-9-5(8)6(2)4-7/h4H,3H2,1-2H3 |
Clave InChI |
AMARMQSDRABEDM-UHFFFAOYSA-N |
SMILES |
CCSC(=S)N(C)C=O |
SMILES canónico |
CCSC(=S)N(C)C=O |
Sinónimos |
Ethyl N-methyl-N-formyldithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



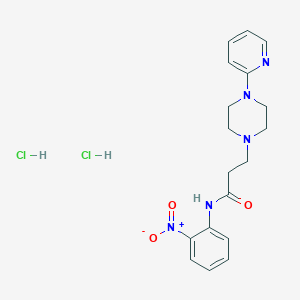
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)

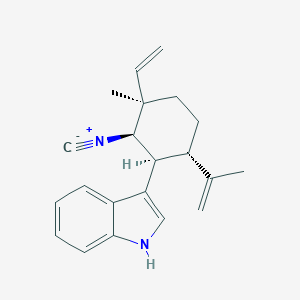
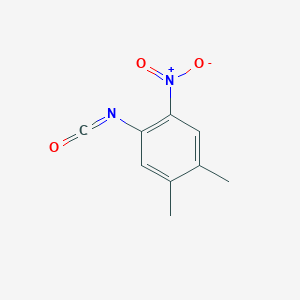

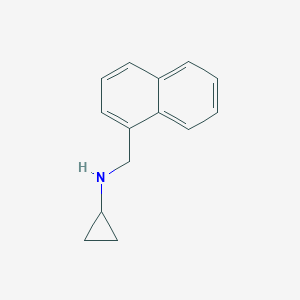
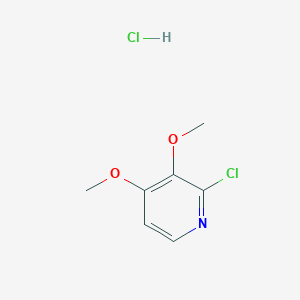



![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
